(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichloroaniline with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidinones with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit the growth of cancer cells and reduce inflammation.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with dichlorophenyl groups, used in the synthesis of various organic molecules.
2-Chlorobenzoic acid: A chlorinated benzoic acid with applications in the synthesis of drugs and dyes.
Uniqueness
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is unique due to its thiazolidinone core structure, which imparts distinct biological activities
Properties
Molecular Formula |
C19H14Cl2N2O2S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-2-9-25-14-6-3-12(4-7-14)10-17-18(24)23-19(26-17)22-16-8-5-13(20)11-15(16)21/h2-8,10-11H,1,9H2,(H,22,23,24)/b17-10- |
InChI Key |
PVCOVDZULUDBHH-YVLHZVERSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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